![molecular formula C19H22Cl2N4O3S B2429791 N-(4-CHLOR-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOL-3-CARBOXAMID-HYDROCHLORID CAS No. 1330299-78-9](/img/structure/B2429791.png)
N-(4-CHLOR-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOL-3-CARBOXAMID-HYDROCHLORID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22Cl2N4O3S and its molecular weight is 457.37. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antituberkulose-Aktivität
Benzothiazol-Derivate haben aufgrund ihres Potenzials als Antituberkulosemittel Aufmerksamkeit erregt. Jüngste synthetische Entwicklungen haben zur Entdeckung von Verbindungen mit inhibitorischer Aktivität gegen Mycobacterium tuberculosis geführt. Diese Moleküle zeigen eine bessere Inhibitionspotenz im Vergleich zu Standardreferenzmedikamenten . Forscher haben verschiedene synthetische Wege eingesetzt, darunter Diazo-Kopplung, Knoevenagel-Kondensation, Biginelli-Reaktion, molekulare Hybridisierungstechniken, Mikrowellenbestrahlung und Eintopf-Mehrkomponentenreaktionen, um diese Derivate zu synthetisieren. Darüber hinaus wurden Studien durchgeführt, um die Struktur-Aktivitäts-Beziehungen dieser Verbindungen zu untersuchen und Molekül-Docking-Studien gegen das Zielenzym DprE1 durchzuführen, um potente Inhibitoren mit verbesserter Antituberkulose-Aktivität zu identifizieren.
Flüssigkristalle und optoelektronische Anwendungen
Die Einführung einer Azo-Funktionsgruppe und eines Chlor-Substituenten am zentralen gebogenen Kern führte zur Synthese von 4-Chlor-1,3-Benzothiazol-basierten Verbindungen. Diese Verbindungen wurden auf ihre Struktur, mesomorphen Eigenschaften und Lichtempfindlichkeit charakterisiert. Bemerkenswert ist, dass sie ein breites Temperaturfenster (bis zu 63,8 °C) für die nematische Phase und schnelle Trans-Cis-Photoisomerisierungsraten aufweisen . Solche Eigenschaften machen sie zu vielversprechenden Kandidaten für Flüssigkristalldisplays und optoelektronische Geräte.
Antibakterielle Aktivität
Benzothiazol-Derivate wurden auf ihr antibakterielles Potenzial hin untersucht. Einige Derivate wirken als DNA-GyraseB-Inhibitoren, die eine entscheidende Rolle bei der bakteriellen Replikation und Transkription spielen. Diese Verbindungen könnten neue Wege zur Bekämpfung bakterieller Infektionen eröffnen .
Koordinationschemie
N-(Benzothiazol-2-yl)-4-chlorbenzolsulfonamid (NBTCS) wurde durch Kondensationsreaktion synthetisiert. Darüber hinaus wurden Neodym(III)- und Thallium(III)-Komplexe von NBTCS hergestellt. Diese Koordinationskomplexe könnten Anwendungen in der Materialwissenschaft, Katalyse oder bioanorganischen Chemie finden .
Eigenschaften
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3S.ClH/c1-13-12-15(22-27-13)18(25)24(7-3-6-23-8-10-26-11-9-23)19-21-17-14(20)4-2-5-16(17)28-19;/h2,4-5,12H,3,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZCBZZVDPJJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2429709.png)
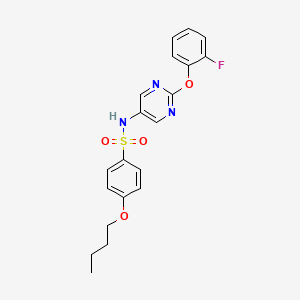

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2429713.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/new.no-structure.jpg)
![N'-[3-(morpholin-4-yl)propyl]-N-(2-nitrophenyl)ethanediamide](/img/structure/B2429717.png)
![2-Methyl-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2429719.png)
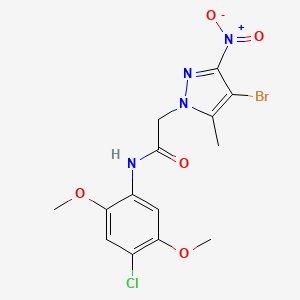
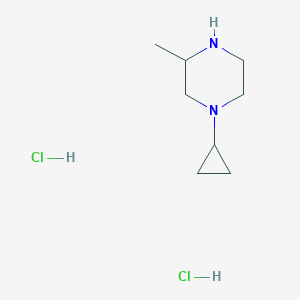
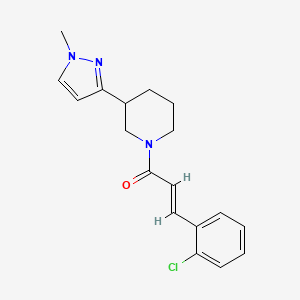
![methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2429723.png)
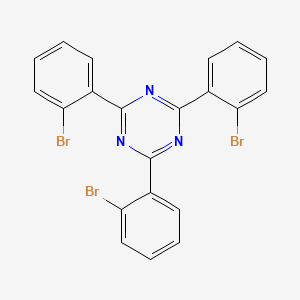
![2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2429728.png)
![(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2429731.png)
